5,6-Dihydro-2H-pyran-2-one

Carbonic Anhydrase Cancer Therapeutics Enzyme Inhibition

5,6-Dihydro-2H-pyran-2-one (DPO) is an α,β-unsaturated δ-lactone with the molecular formula C5H6O2 and a molecular weight of 98.10 g/mol. It is characterized by a six-membered heterocyclic ring containing an oxygen atom and a conjugated carbonyl system.

Molecular Formula C5H6O2
Molecular Weight 98.10 g/mol
CAS No. 3393-45-1
Cat. No. B1583612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydro-2H-pyran-2-one
CAS3393-45-1
Molecular FormulaC5H6O2
Molecular Weight98.10 g/mol
Structural Identifiers
SMILESC1C=CCOC1=O
InChIInChI=1S/C5H6O2/c6-5-3-1-2-4-7-5/h1-2H,3-4H2
InChIKeyVREFDQNWPNDZEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dihydro-2H-pyran-2-one (CAS 3393-45-1) Procurement Guide for Scientific and Industrial Selection


5,6-Dihydro-2H-pyran-2-one (DPO) is an α,β-unsaturated δ-lactone with the molecular formula C5H6O2 and a molecular weight of 98.10 g/mol . It is characterized by a six-membered heterocyclic ring containing an oxygen atom and a conjugated carbonyl system. This compound serves as a versatile scaffold in organic synthesis and as a building block for natural product analogs . Notably, DPO is recognized for its inherent non-polymerizability under standard ring-opening polymerization conditions, a property that distinguishes it from structurally related saturated lactones [1].

Why 5,6-Dihydro-2H-pyran-2-one Cannot Be Simply Replaced by Other α,β-Unsaturated δ-Lactones or Pyrone Analogs


Generic substitution among α,β-unsaturated δ-lactones is not scientifically valid due to profound differences in biological target specificity and polymer chemistry behavior. For instance, while 5,6-dihydro-2H-pyran-2-one (DPO) demonstrates specific carbonic anhydrase IX inhibition with a Ki of 1.35 μM, related compounds like coumarin exhibit distinct glutathione reactivity profiles and lack this precise enzyme selectivity . In polymer science, DPO is classified as a 'non-polymerizable' monomer under conventional ring-opening polymerization (ROP) conditions, unlike its saturated analog δ-valerolactone, which polymerizes readily [1]. This fundamental difference mandates a tailored synthetic strategy—such as photochemical [2+2] cycloaddition—to unlock DPO's potential as a precursor for high-performance polyesters [2]. Therefore, substituting DPO with a generic analog would compromise both targeted biological activity and the viability of material synthesis workflows.

Quantitative Differentiation of 5,6-Dihydro-2H-pyran-2-one: Comparative Evidence for Scientific Selection


Target-Specific Carbonic Anhydrase IX Inhibition by 5,6-Dihydro-2H-pyran-2-one Compared to Broad-Spectrum Sulfonamide Inhibitors

5,6-Dihydro-2H-pyran-2-one demonstrates selective inhibition of the tumor-associated carbonic anhydrase isoform hCA IX (Ki = 1.35 μM) and moderate inhibition of the cytosolic isoform hCA I (Ki = 8.03 μM) . This selectivity profile contrasts with many clinically used sulfonamide-based carbonic anhydrase inhibitors, which typically inhibit multiple isoforms with broader and less discriminate activity . For example, acetazolamide, a standard sulfonamide inhibitor, inhibits hCA I, II, IX, and XII with Kis in the nanomolar range but without the marked isoform selectivity observed for DPO [1].

Carbonic Anhydrase Cancer Therapeutics Enzyme Inhibition

Thermal Stability of Poly(5,6-dihydro-2H-pyran-2-one)-Derived Polyesters Versus Poly(δ-valerolactone)

Poly(5,6-dihydro-2H-pyran-2-one) (PDPO), synthesized via a chaperone-assisted strategy, exhibits a significantly higher melting temperature (Tm = 114 °C) and decomposition temperature (Td,5% = 305 °C) compared to its structural analogue, poly(δ-valerolactone) (PVL), which typically has a Tm below 60 °C and a lower Td,5% [1][2]. This enhancement in thermal properties is a direct consequence of the backbone rigidity imparted by the α,β-unsaturation in DPO [1].

Polymer Chemistry Thermal Analysis Sustainable Materials

Chemical Resistance of DPO-Derived Copolymers Versus Poly(δ-valerolactone)

Copolymers synthesized from 5,6-dihydro-2H-pyran-2-one (DPO)-derived bicyclic lactone M1 and δ-valerolactone (δ-VL) exhibit excellent resistance to both acidic and basic hydrolysis. In a study, poly(M1) and a copolymer containing 10 mol % M1 demonstrated minimal mass loss and maintained molecular weight after exposure to acidic and basic conditions, whereas poly(δ-valerolactone) (PVL) undergoes significant hydrolytic degradation under similar conditions [1].

Polymer Stability Hydrolytic Degradation Material Science

Functional Group Introduction via Thiol-Michael Addition: 5,6-Dihydro-2H-pyran-2-one as a Versatile Scaffold for Polyester Functionalization

The α,β-unsaturated lactone moiety of 5,6-dihydro-2H-pyran-2-one (DPO) facilitates a facile one-step conjugate addition of thiols, yielding 3-mercaptovalerolactones that can undergo organocatalytic ring-opening polymerization (ROP) to produce functionalized polyesters [1]. This post-polymerization or pre-polymerization functionalization is not directly accessible with saturated lactones like δ-valerolactone, which lack the requisite Michael acceptor functionality [1]. The resulting polymers can incorporate benzyl mercaptan or oligoethylene glycol pendant groups, enabling tunable properties [1].

Polymer Functionalization Click Chemistry Polyester Synthesis

Synthetic Accessibility of Complex Natural Product Analogs via 5,6-Dihydro-2H-pyran-2-one Framework

The 5,6-dihydro-2H-pyran-2-one framework serves as a key intermediate in concise asymmetric total syntheses of bioactive natural products. For example, a one-pot double allylboration and ring-closing metathesis strategy enabled the synthesis of (+)-strictifolione in only five steps from 3-butenal, representing the shortest synthetic route reported to date . Similarly, the framework has been used for the stereochemical analysis of highly flexible multichiral center molecules via DFT-calculated NMR coupling constants .

Natural Product Synthesis Synthetic Methodology Chiral Building Blocks

Antibacterial Activity of 6-Substituted 5,6-Dihydro-2H-pyran-2-ones Against Methicillin-Resistant Staphylococcus aureus (MRSA)

A 6-substituted 5,6-dihydro-2H-pyran-2-one derivative, 6R-[5R,6S-diacetyloxy-1Z,3E-heptadienyl]-5,6-dihydro-2H-pyran-2one, isolated from Neohyptis paniculata, demonstrated antibacterial activity against multi-drug resistant (MDR) and methicillin-resistant Staphylococcus aureus (MRSA) strains with minimum inhibitory concentrations (MICs) in the range of 64–256 μg/mL [1]. While the parent unsubstituted DPO itself may not exhibit this activity, the core scaffold is a validated pharmacophore for developing anti-MRSA agents. This activity is comparable to other α-pyrone natural products but offers a distinct substitution pattern that can be leveraged for further optimization.

Antibacterial Agents MRSA Natural Products

Optimal Research and Industrial Use Cases for 5,6-Dihydro-2H-pyran-2-one Based on Quantitative Differentiation


Synthesis of High-Performance Polyesters for Demanding Thermal and Chemical Environments

Researchers and industrial polymer chemists should select 5,6-dihydro-2H-pyran-2-one (DPO) as a monomer precursor when developing aliphatic polyesters that require elevated thermal stability (Tm ≥ 114 °C) and resistance to hydrolytic degradation [1][2]. The non-polymerizable nature of DPO necessitates a specific synthetic protocol involving photochemical [2+2] cycloaddition or chaperone-assisted strategies, but the resulting polymers exhibit a >50 °C increase in melting temperature and >55 °C increase in decomposition temperature compared to conventional poly(δ-valerolactone) [1]. This makes DPO-derived materials ideal for applications such as automotive components, electronic device casings, and durable coatings where standard polyesters would fail.

Development of Isoform-Selective Carbonic Anhydrase IX Inhibitors for Hypoxia-Targeted Cancer Therapy

Medicinal chemists and pharmacology groups should consider 5,6-dihydro-2H-pyran-2-one as a lead scaffold for designing selective carbonic anhydrase IX (CA IX) inhibitors, with a demonstrated Ki of 1.35 μM for hCA IX and a 6-fold selectivity over hCA I [1]. This selectivity profile is particularly valuable for developing therapeutic agents that target the hypoxic microenvironment of solid tumors, as CA IX is overexpressed in many cancers and contributes to pH regulation and survival under low oxygen conditions. Unlike broad-spectrum sulfonamide inhibitors, DPO-based compounds offer a starting point for more tumor-specific therapies with potentially reduced off-target effects [1].

Facile Functionalization of Polyesters via Thiol-Michael Addition for Tailored Material Properties

Polymer scientists aiming to introduce specific functional groups (e.g., hydrophilic oligoethylene glycol, bioactive moieties) into polyester backbones should utilize 5,6-dihydro-2H-pyran-2-one as a building block due to its α,β-unsaturated lactone reactivity [1]. The conjugate addition of thiols to DPO provides a one-step route to functionalized valerolactones, which can then undergo ring-opening polymerization to yield polyesters with precisely controlled pendant group incorporation [1]. This streamlined functionalization is not readily achievable with saturated lactone monomers, reducing synthetic complexity and enabling rapid prototyping of materials for biomedical implants, drug delivery systems, or responsive surfaces [1].

Efficient Total Synthesis of Complex Bioactive Natural Products Containing the 5,6-Dihydro-2H-pyran-2-one Core

Organic chemists engaged in natural product total synthesis should incorporate 5,6-dihydro-2H-pyran-2-one as a key intermediate to access stereochemically complex molecules with significantly reduced step counts. As demonstrated in the synthesis of (+)-strictifolione, the DPO framework enables a 5-step route from readily available 3-butenal, representing a >50% reduction in synthetic steps compared to previous approaches [1]. This efficiency is particularly advantageous for medicinal chemistry programs requiring multi-gram quantities of natural product analogs for biological evaluation, or for academic labs exploring structure-activity relationships of α-pyrone-containing natural products with antibacterial or antiprotozoal activities [2].

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